molecular formula C11H11F3O2 B1443711 2,2,2-Trifluoroethyl 3-phenylpropanoate CAS No. 23522-66-9

2,2,2-Trifluoroethyl 3-phenylpropanoate

Cat. No. B1443711
CAS RN: 23522-66-9
M. Wt: 232.2 g/mol
InChI Key: APDSSBSNPWIOQN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3-phenylpropanoate is a chemical compound with the CAS Number: 23522-66-9 . It has a molecular weight of 232.2 and its IUPAC name is 2,2,2-trifluoroethyl 3-phenylpropanoate . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 2,2,2-Trifluoroethyl 3-phenylpropanoate is 1S/C11H11F3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved information.

Scientific Research Applications

Synthesis of Trifluoroethyl Esters

2,2,2-Trifluoroethyl 3-phenylpropanoate: is utilized in the synthesis of trifluoroethyl esters. These esters are produced by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate, often in the presence of Cs2CO3 . The process is notable for its room temperature operation and the absence of harsh condensation agents, making it a greener and more efficient method for producing these compounds.

Material Science Applications

In material science, this compound’s derivatives, such as trifluoroethyl aliphatic carboxylates, are employed as versatile acylation reagents. They are used in various reactions, including transesterification, amidation, and the kinetic resolution of aliphatic amines . These reactions are crucial for modifying materials’ properties for specific applications.

Analytical Chemistry

The compound is also relevant in analytical chemistry, where it can serve as a standard or reagent in chromatographic analysis. Its unique trifluoroethyl group may aid in the separation and identification of complex organic compounds .

Green Chemistry

2,2,2-Trifluoroethyl 3-phenylpropanoate: plays a role in green chemistry innovations. Its synthesis methods are designed to minimize the use of toxic substances and promote reactions under mild conditions, aligning with the principles of green chemistry .

Biomedical Research

In biomedical research, the compound’s derivatives are explored for their potential in drug delivery systems. The trifluoroethyl group can alter the pharmacokinetic properties of pharmaceuticals, potentially leading to more effective drug formulations .

Polymer Science

Finally, in polymer science, the compound is used to create polymerization monomers. These monomers can be polymerized to form anion-exchange membranes and other materials with specific electrostatic properties . This application is particularly important for developing new materials for energy storage and conversion technologies.

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, following the precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoroethyl 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDSSBSNPWIOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40782055
Record name 2,2,2-Trifluoroethyl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40782055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 3-phenylpropanoate

CAS RN

23522-66-9
Record name 2,2,2-Trifluoroethyl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40782055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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